Neominophagen C

Description

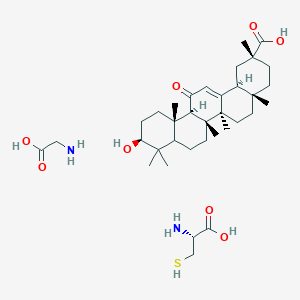

Structure

3D Structure of Parent

Properties

CAS No. |

70242-82-9 |

|---|---|

Molecular Formula |

C35H58N2O8S |

Molecular Weight |

666.9 g/mol |

IUPAC Name |

(2R,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid;2-aminoacetic acid;(2R)-2-amino-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C30H46O4.C3H7NO2S.C2H5NO2/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6;4-2(1-7)3(5)6;3-1-2(4)5/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34);2,7H,1,4H2,(H,5,6);1,3H2,(H,4,5)/t19-,21?,22+,23-,26-,27-,28+,29-,30-;2-;/m10./s1 |

InChI Key |

WBJOKIMCMNCILB-ZICUSWQYSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C.C(C(C(=O)O)N)S.C(C(=O)O)N |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O.C([C@@H](C(=O)O)N)S.C(C(=O)O)N |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C.C(C(C(=O)O)N)S.C(C(=O)O)N |

Synonyms |

neominophagen C |

Origin of Product |

United States |

Historical Trajectory of Neominophagen C Research and Development

Early Discoveries and Formulatory Innovations of Glycyrrhizin (B1671929) Preparations

The medicinal use of licorice root (Glycyrrhiza glabra) has a long and documented history, with applications recorded in ancient Assyrian, Egyptian, Chinese, and Indian cultures. nih.gov In Europe, its use as a drug dates back to the ancient Greeks, who prescribed it for respiratory and gastrointestinal ailments. nih.gov For centuries, the primary form of use was as a crude extract of the plant's roots and rhizomes. mdpi.com

The modern pharmaceutical era for glycyrrhizin began with the ability to isolate and purify its active components. A significant step occurred in 1958 with the successful production of high-purity glycyrrhizic acid and glycyrrhetinic acid. maruzenpcy.co.jp This breakthrough allowed for the development of standardized pharmaceutical-grade products.

This led to a key formulatory innovation: the development of an injectable preparation known as Stronger Neo-Minophagen C (SNMC). This formulation was not merely a purified version of glycyrrhizin. Instead, it was a composite solution designed to enhance its therapeutic profile. The final preparation consists of monoammonium glycyrrhizinate (biologically active ingredient), glycine (B1666218), and L-cysteine hydrochloride in a sterile saline solution. eur.nlpom.go.id The inclusion of the two amino acids, glycine and L-cysteine, was a deliberate formulatory choice intended to modulate the compound's effects. nih.gov

Scientific Foundation by Key Researchers and Institutions

The primary institution behind the development and scientific validation of Neominophagen C is the Minophagen Pharmaceutical Co., LTD. in Japan. minophagen.co.jp The company's research activities were initially based on the work of Dr. Minouchi, who advocated a theory of "Phagocytosis by Internal Lymphocytes". minophagen.co.jp This foundational concept guided the company's exploration of substances with immunomodulatory and cell-activating properties, which ultimately led to the creation of Stronger Neo-Minophagen C (SNMC). minophagen.co.jp

A pivotal moment in establishing the scientific basis for SNMC's use was a multicenter, double-blind, placebo-controlled study conducted in Japan, with findings published in 1977. eur.nlresearchgate.net This study was among the first to rigorously evaluate the efficacy of the intravenous glycyrrhizin preparation in patients with chronic hepatitis. The results demonstrated a statistically significant improvement in liver function markers compared to a placebo. pom.go.idresearchgate.net Specifically, the trial showed that a significantly higher percentage of patients receiving SNMC experienced a notable reduction in alanine (B10760859) aminotransferase (ALT) levels. researchgate.net

| Group | Number of Patients | Total Effective Cases (%) | Statistical Significance (vs. Placebo) |

|---|---|---|---|

| SNMC (40 mL/day) | 67 | 68.7% | p < 0.001 |

| Placebo | 66 | 25.8% | N/A |

Data sourced from a double-blind comparative study across 36 institutes in Japan. pom.go.id

Historical Expansion of Experimental Applications

Initially used for allergic diseases and later established for the treatment of chronic hepatitis in Japan for over 40 years, the experimental applications of this compound have expanded considerably over time. eur.nlresearchgate.netscienceopen.com Following its initial success in improving liver function, long-term studies were conducted to assess its impact on the progression of chronic liver disease.

These extended investigations revealed that sustained treatment with SNMC was associated with a lower incidence of developing liver cirrhosis and, subsequently, hepatocellular carcinoma (HCC) in patients with chronic hepatitis C. researchgate.netilo.org This marked a significant expansion from symptomatic treatment of liver inflammation to a potential long-term preventative strategy. researchgate.net

| Group | Number of Patients | HCC Incidence at Year 15 | Statistical Significance (vs. Control) |

|---|---|---|---|

| Long-term SNMC | 84 | 13% | p < 0.002 |

| Control (No SNMC) | 109 | 25% | N/A |

Data from a long-term follow-up study on patients who did not respond to interferon therapy. researchgate.netilo.org

Beyond hepatology, research has explored the broader anti-inflammatory, anti-oxidative, and anti-viral properties of glycyrrhizin, the active component in SNMC. nih.govresearchgate.net This has led to experimental applications in other fields, most notably in neuroscience. Studies have investigated the neuroprotective effects of SNMC in the context of cerebral ischemia. nih.govnih.gov Research in animal models of stroke (middle cerebral artery occlusion) demonstrated that administration of SNMC could significantly reduce the volume of brain infarction and improve neurological deficits. researchgate.netnih.gov These neuroprotective effects are thought to be linked, at least in part, to the compound's ability to suppress neuroinflammation by inhibiting microglia activation and neutrophil infiltration. researchgate.netresearchgate.net

| Treatment Group | Timing of Administration | Mean Infarct Volume (% of Control) |

|---|---|---|

| SNMC (1 ml/kg) | 30 min before MCAO | 27.0% |

| SNMC (1 ml/kg) | 30 min after MCAO | 37.1% |

| SNMC (1 ml/kg) | 3 hours after MCAO | 67.8% |

Data from an experimental study using a middle cerebral artery occlusion (MCAO) model in rats. researchgate.netnih.gov

Further research has also focused on the compound's anti-oxidative stress mechanisms, particularly its ability to protect hepatocytes and mitigate mitochondrial injury. nih.govnih.gov

Molecular Mechanisms of Action of Neominophagen C and Its Active Components

Anti-inflammatory Pathways Modulation

The hallmark of Neominophagen C's mechanism is its potent anti-inflammatory activity, which is achieved by intervening at multiple points in the inflammatory cascade.

Inhibition of Arachidonic Acid Metabolic Enzymes (e.g., Phospholipase A2, Lipoxygenase)

A primary mechanism of the anti-inflammatory action of glycyrrhizin (B1671929) involves the direct inhibition of key enzymes in the arachidonic acid (AA) metabolic pathway. Glycyrrhizin can directly bind to phospholipase A2 (PLA2), the enzyme that initiates the pathway by releasing AA from membrane phospholipids. hieisai.com.phechemi.comechemi.com It also binds to lipoxygenase (LOX), an enzyme that converts AA into pro-inflammatory mediators. hieisai.com.phechemi.comechemi.com By targeting these initial enzymes, glycyrrhizin effectively curtails the production of a wide array of inflammatory molecules.

Further research on a stereoisomer of glycyrrhizic acid has shown it suppresses the activation of PLA2 induced by lipopolysaccharide (LPS). nih.gov This inhibitory action extends to downstream AA-metabolizing enzymes, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), thereby reducing the synthesis of prostaglandins (B1171923) and leukotrienes. nih.govspringermedizin.de

| Enzyme | Action | Component | Reference |

|---|---|---|---|

| Phospholipase A2 (PLA2) | Direct binding and inhibition of activation | Glycyrrhizin | hieisai.com.phechemi.comechemi.comnih.gov |

| Lipoxygenase (LOX) | Direct binding and inhibition | Glycyrrhizin | hieisai.com.phechemi.comechemi.com |

| Cyclooxygenase-1 (COX-1) | Inhibition | Glycyrrhizic acid stereoisomer | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibition | Glycyrrhizic acid stereoisomer | nih.gov |

| 5-Lipoxygenase (5-LOX) | Inhibition | Glycyrrhizic acid stereoisomer | nih.gov |

Selective Inhibition of Enzyme Phosphorylation

Beyond direct binding, a more nuanced mechanism of glycyrrhizin is its ability to selectively inhibit the phosphorylation of certain enzymes, a critical step for their activation. It has been shown to selectively inhibit the phosphorylation of both phospholipase A2 and lipoxygenase, which prevents their activation and subsequent contribution to the inflammatory response. hieisai.com.phechemi.comechemi.com

This selectivity is not limited to the arachidonic acid pathway. In vitro studies have demonstrated that glycyrrhizin, at low concentrations, selectively inhibits protein phosphorylation by polypeptide-dependent protein kinase (Kinase P) without significantly affecting the activities of other kinases like Kinase A, Kinase C, and histone kinase. nih.gov Furthermore, glycyrrhizin and its derivatives can inhibit the phosphorylation of High Mobility Group (HMG) proteins 1 and 2 by protein kinase C (PKC) and casein kinase I (CK-I), which curtails their physiological activities. nih.gov

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, Nitric Oxide)

This compound and its active component glycyrrhizin are potent suppressors of pro-inflammatory cytokine production. In experimental models of fulminant hepatic failure, treatment with this compound significantly decreased the plasma levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). nih.govnih.govresearchgate.net

The inhibitory effect of glycyrrhizin extends to other key inflammatory mediators. Studies have confirmed its ability to reduce the expression of TNF-α, IL-6, and IL-1β in various inflammatory contexts. mdpi.complos.orgresearchgate.net This broad-spectrum suppression of pro-inflammatory cytokines is a cornerstone of its anti-inflammatory efficacy.

| Mediator | Effect | Reference |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased production/expression | nih.govnih.govmdpi.complos.orgresearchgate.net |

| Interleukin-6 (IL-6) | Decreased production/expression | nih.govnih.govmdpi.comresearchgate.net |

| Nitric Oxide (NO) | Decreased production | nih.govnih.govresearchgate.net |

| Interleukin-1β (IL-1β) | Decreased production/expression | mdpi.complos.orgresearchgate.net |

Regulation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK, PI3K/AKT)

The anti-inflammatory effects of glycyrrhizin and glycyrrhetinic acid are mediated through the modulation of critical intracellular signaling pathways that regulate inflammation and cell survival.

NF-κB Pathway: Glycyrrhizic acid is a well-documented inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.govnih.govspandidos-publications.com Its mechanism involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. mdpi.comnih.gov This action keeps NF-κB sequestered in the cytoplasm, blocking its nuclear translocation and its ability to transcribe pro-inflammatory genes. mdpi.com

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascades, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are key regulators of inflammation. Glycyrrhizic acid and glycyrrhetinic acid have been shown to inhibit the TPA-mediated activation of ERK1/2 and p38 MAPK. nih.gov In other models, glycyrrhetinic acid selectively inhibited the phosphorylation of p38 and JNK. spandidos-publications.com This inhibition of MAPK pathways contributes significantly to its anti-inflammatory and anti-cancer effects. patsnap.com

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is crucial for cell survival and proliferation and is often dysregulated in inflammatory conditions. Glycyrrhizic acid has been found to inhibit the phosphorylation of PI3K and AKT, thereby blocking the pathway's activation. nih.govnih.govrsc.org This inhibition can suppress the activation of downstream effectors like NF-κB and mTOR, contributing to both anti-inflammatory and anti-proliferative effects. rsc.orgmdpi.com

Interaction with High-Mobility Group Box 1 (HMGB1) Protein Pathways

High-Mobility Group Box 1 (HMGB1) is a protein that, when released from cells, acts as a potent pro-inflammatory cytokine or "alarmin." Glycyrrhizin has been identified as a direct inhibitor of HMGB1. plos.orgnih.govfrontiersin.org

Biochemical studies have shown that glycyrrhizin binds directly to the HMGB1 protein. plos.orgnih.gov This interaction occurs with two specific concave surfaces on the HMG boxes of the protein. nih.gov By binding to HMGB1, glycyrrhizin inhibits its chemoattractant and mitogenic activities, effectively neutralizing its pro-inflammatory functions outside the cell. nih.gov Furthermore, glycyrrhizin can inhibit the phosphorylation of HMGB1 by certain protein kinases and reduce its DNA-binding ability, further modulating its function. nih.gov This direct interaction represents a key mechanism for its anti-inflammatory and hepatoprotective effects. spandidos-publications.comfrontiersin.org

Modulation of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) Activity

A significant and well-characterized molecular action of glycyrrhizin's primary metabolite, glycyrrhetinic acid, is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). patsnap.comoup.comnih.gov This enzyme is responsible for converting active cortisol into inactive cortisone (B1669442) in mineralocorticoid target tissues like the kidney. oup.comiomcworld.com

Immunomodulatory Mechanisms

The immunomodulatory effects of this compound are central to its therapeutic action, primarily driven by its main component, glycyrrhizin. These mechanisms involve the regulation of key immune cells and signaling pathways.

Glycyrrhizin has been shown to control T-cell activation. pom.go.id It also potentiates the differentiation of extrathymic T-lymphocytes, contributing to its immunomodulatory profile. pom.go.id Furthermore, studies indicate that glycyrrhizin can regulate the proliferation of Treg cells, which are crucial for maintaining immune homeostasis. frontiersin.org

A key aspect of this compound's immunomodulatory action is the induction of interferon-gamma (IFN-γ). pom.go.id Glycyrrhizin, its active ingredient, modulates the levels of cytokines, including IFN-γ, to balance the immune response and prevent excessive inflammation. patsnap.com This induction of IFN-γ is a critical component of its antiviral and immunoregulatory functions.

Beyond specific cell types, this compound, through glycyrrhizin, provides a general modulation of immune responses. xiahepublishing.com It can stimulate immune cells through multiple targets and pathways to regulate immune function. frontiersin.org For instance, in combination with other molecules, glycyrrhizin can inhibit the production of the anti-inflammatory cytokine IL-10 in activated macrophages while enhancing the pro-inflammatory cytokine IL-12. frontiersin.org It also interferes with the NF-κB pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines. patsnap.com

Antiviral Mechanisms of Action

This compound has demonstrated significant antiviral properties, again primarily through the action of glycyrrhizin. These mechanisms include both direct effects on viruses and indirect actions via modulation of the host's immune system.

This compound has been shown to directly inhibit the growth of and inactivate several viruses. pom.go.id In in vitro experiments, it has demonstrated growth inhibition and inactivation of the Herpes virus. pom.go.id In animal models, it has been observed to inhibit the eruption of papules in rabbits infected with the vaccinia virus. mims.com Furthermore, in mice infected with mouse hepatitis virus (MHV), administration of this compound led to a prolongation of survival days. mims.com The antiviral activity of glycyrrhizin, the active component, is broad-spectrum, affecting various DNA and RNA viruses by inhibiting their replication and infection at low concentrations without harming normal cells. frontiersin.org Mechanisms for this direct antiviral action include interfering with the attachment and penetration of the virus into host cells and impairing the synthesis of viral RNA and proteins. patsnap.com

Interference with Viral Replication and Assembly Processes

Glycyrrhizin, a major active constituent of this compound, has been shown to interfere with the replication and assembly of several viruses. patsnap.comresearchgate.net Its antiviral activity is believed to involve multiple pathways, such as the inhibition of viral gene expression and the disruption of viral particle assembly. patsnap.com For instance, it has demonstrated inhibitory effects on the replication of hepatitis C virus (HCV), human immunodeficiency virus (HIV), and severe acute respiratory syndrome coronavirus (SARS-CoV). patsnap.com

In the context of SARS-CoV-2, glycyrrhizin has been found to inhibit virus replication in a dose-dependent manner. frontiersin.orgfrontiersin.org It is suggested that glycyrrhizin can prevent virus replication by inhibiting the viral main protease (Mpro). frontiersin.orgfrontiersin.orgresearchgate.net Furthermore, studies on Kaposi's sarcoma-associated herpesvirus (KSHV) indicate that glycyrrhizin can interfere with the replication of viral genes during the latent period. nih.gov This interference can block virus reproduction and enhance the host's immune resistance. nih.gov For influenza A virus, glycyrrhizin has been shown to reduce the activity of the virus polymerase, thereby inhibiting viral replication. frontiersin.org

Modulation of Host-Virus Interaction Factors (e.g., ACE2, Viral Proteases)

Glycyrrhizin can modulate host-virus interactions by targeting cellular factors crucial for viral entry and replication. One key target is the angiotensin-converting enzyme 2 (ACE2), which serves as a primary entry point for SARS-CoV-2. mdpi.comnih.gov Research indicates that glycyrrhizin can down-regulate the expression of ACE2 in host cells, both at the mRNA and protein levels. nih.gov By reducing the number of ACE2 receptors, glycyrrhizin may limit the entry points for the virus. mdpi.comfrontiersin.org

Furthermore, glycyrrhizin has been shown to inhibit the binding of the SARS-CoV-2 spike protein to ACE2. nih.gov It may also affect other host factors involved in viral entry, such as the type 2 transmembrane serine protease (TMPRSS2), which is necessary for the processing of the viral spike protein. researchgate.netfrontiersin.org By potentially reducing the expression of TMPRSS2, glycyrrhizin could provide an additional mechanism to restrict viral access to the cell. frontiersin.org Some studies also suggest that glycyrrhizin and its derivatives may interfere with viral proteases, further hindering viral replication. mdpi.com

Antioxidant Defense Mechanisms

This compound and its components exhibit significant antioxidant properties, which contribute to their protective effects against cellular damage induced by oxidative stress. patsnap.comnih.gov

Scavenging of Free Radicals

Glycyrrhizin and its metabolite, glycyrrhetinic acid, have been shown to possess free radical scavenging capabilities. patsnap.compatsnap.com This activity is crucial in mitigating the damaging effects of reactive oxygen species (ROS), which are generated during various pathological conditions, including viral infections and inflammation. frontiersin.orgfrontiersin.org The ability to scavenge free radicals helps to protect cells from oxidative damage. patsnap.com While some studies suggest that the primary anti-inflammatory mechanism of glycyrrhizin may not directly involve ROS scavenging, the antioxidant activity of licorice extract, which contains glycyrrhizin, is well-documented. tandfonline.com The phenolic compounds within the extract are thought to be major contributors to this effect. tandfonline.comresearchgate.net

Restoration of Cellular Glutathione (B108866) (GSH) Levels

A key aspect of the antioxidant defense provided by this compound is its ability to restore depleted levels of cellular glutathione (GSH). nih.gov GSH is a critical endogenous antioxidant that plays a vital role in detoxifying harmful substances and neutralizing ROS. spandidos-publications.comlifeextension.com

In studies involving oxidative stress, treatment with glycyrrhizin has been shown to significantly increase GSH levels. spandidos-publications.commdpi.com For example, in a model of carbon tetrachloride-induced liver injury in mice expressing the hepatitis C virus polyprotein, this compound treatment restored depleted hepatic GSH content. nih.gov This restoration of GSH is associated with the increased mRNA expression of gamma-glutamylcysteine (B196262) synthetase, a key enzyme in GSH synthesis. nih.gov Similarly, in models of acute liver failure, glycyrrhizin treatment led to a significant increase in GSH levels. spandidos-publications.com

| Model | Observation | Reference |

|---|---|---|

| Allergic Rhinitis in Mice | Significantly ameliorated GSH content in a dose-dependent manner. | mdpi.com |

| Acute Liver Failure in Mice | Significantly increased GSH levels after treatment. | spandidos-publications.com |

| CCl4-induced Liver Injury in HCV Transgenic Mice | Significantly restored hepatic GSH content. | nih.gov |

| Diazinon-induced Toxicity in Rats | Enhanced thiol group levels. | scilit.com |

Attenuation of Oxidative Stress Markers (e.g., Malondialdehyde)

This compound and glycyrrhizin have been demonstrated to reduce the levels of malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative stress. nih.govmdpi.comjst.go.jp Elevated MDA levels are indicative of cellular membrane damage caused by oxidative processes. spandidos-publications.commsjonline.org

Treatment with glycyrrhizin has been shown to significantly decrease MDA formation in various experimental models. mdpi.comjst.go.jp For instance, in a study on allergic rhinitis in mice, glycyrrhizin treatment resulted in a concomitant decrease in MDA along with an increase in GSH content. mdpi.com In a model of carbon tetrachloride-induced liver injury, glycyrrhizin attenuated the increase in hepatic MDA levels. jst.go.jp Similarly, this compound treatment significantly restored hepatic MDA content in mice with liver injury induced by carbon tetrachloride in the presence of hepatitis C virus proteins. nih.gov

| Model | Observation | Reference |

|---|---|---|

| Allergic Rhinitis in Mice | Decreased MDA formation in a dose-dependent manner. | mdpi.com |

| CCl4-induced Liver Injury in Mice | Attenuated the increase in hepatic MDA levels. | jst.go.jp |

| CCl4-induced Liver Injury in HCV Transgenic Mice | Significantly restored hepatic MDA content. | nih.gov |

| Diazinon-induced Toxicity in Rats | Diminished malondialdehyde levels. | scilit.com |

| Lithium/Pilocarpine-induced Status Epilepticus in Rats | Malondialdehyde levels were diminished in the hippocampus and olfactory bulb. | nih.gov |

Restoration of Mitochondrial Complex Activity

The protective effects of this compound's components extend to the mitochondria, the primary site of cellular respiration and a major source of ROS. Glycyrrhizin has been shown to ameliorate mitochondrial dysfunction. japsonline.com

In a study on pancreatitis, glycyrrhizin co-administration led to the restoration of mitochondrial complex I activity. japsonline.com Another study on cerebral ischemia-reperfusion injury induced by cardiac arrest found that glycyrrhizin infusion increased mitochondrial ATPase activity. bvsalud.org Furthermore, research on aluminum toxicity in PC12 cells demonstrated that glycyrrhizic acid improved the activity of cytochrome c oxidase (complex IV) and helped maintain mitochondrial function. researchgate.net In mice with liver injury, this compound treatment attenuated the ultrastructural alterations of hepatic mitochondria. nih.gov A derivative of glycyrrhetinic acid, carbenoxolone (B1668346), has also been found to promote mitochondrial functions by stimulating phosphorylation through effects on mitochondrial membranes. restorativemedicine.org

Cellular Proliferation and Apoptosis Modulation

The therapeutic effects of this compound (NMC), a compound containing glycyrrhizin, are significantly linked to its ability to modulate fundamental cellular processes such as proliferation and programmed cell death (apoptosis), particularly within the liver.

The active components of this compound, namely glycyrrhizin (GL) and its aglycone, glycyrrhetinic acid (GA), have been identified as mitogens for liver cells, directly promoting their growth and division. In vitro experiments using primary cultured hepatocytes from rats have demonstrated that both glycyrrhizic acid and glycyrrhetinic acid can stimulate hepatocyte proliferation. echemi.comnih.gov This effect is dose-dependent, indicating a direct biological response to the compounds. nih.gov

Further investigation into the mechanism reveals that these components may exert their effects through the epidermal growth factor (EGF) receptor pathway. nih.gov Studies have shown that treatment with glycyrrhizin and some of its analogues leads to the stimulation of the EGF receptor and the subsequent activation of the p42 mitogen-activated protein (MAP) kinase. nih.gov This suggests that these compounds can initiate the signaling cascade that leads to DNA synthesis and cell proliferation in hepatocytes. nih.gov The proliferative potential varies among the different analogues, with 18-β-H-glycyrrhetinic acid showing high potency. nih.gov This proliferative capacity is crucial for liver regeneration following injury. spandidos-publications.com

Proliferative Potency of Glycyrrhizin Analogues on Hepatocytes

Based on half-maximal effective concentrations (EC50) for inducing DNA synthesis in primary cultured adult rat hepatocytes.

| Compound | Half-Maximal Effective Concentration (M) | Proliferative Activity |

|---|---|---|

| 18-β-H-glycyrrhetinic acid (GL-3) | 4.5 x 10-9 | High |

| 18-β-H-glycyrrhizin (GL-1) | 4.4 x 10-8 | Moderate |

| 18-α-H-glycyrrhetinic acid (GL-6) | 6.0 x 10-8 | Moderate |

| 18-α-H-glycyrrhetinic acid 3-O-beta-D-monoglucuronide (GL-5) | 1.0 x 10-7 | Weak |

| 18-α-H-glycyrrhizin (GL-4) | - | None |

| 18-β-H-glycyrrhetinic acid 3-O-beta-D-monoglucuronide (GL-2) | - | None |

This compound demonstrates a significant protective effect on the liver by inhibiting hepatocyte apoptosis. researchgate.netnih.govnih.gov This anti-apoptotic action is mediated, in large part, by stabilizing the mitochondrial membrane. researchgate.netnih.govnih.gov By maintaining mitochondrial integrity, this compound prevents the release of Cytochrome C into the cytoplasm. nih.govscielo.br

The release of Cytochrome C is a critical step in the intrinsic pathway of apoptosis, as it triggers the activation of a cascade of caspases. Specifically, this compound's ability to suppress Cytochrome C release leads to the subsequent inhibition of Caspase-3 activation. researchgate.netnih.govnih.govscielo.br Caspase-3 is a key executioner caspase, and its inhibition effectively halts the final stages of programmed cell death. researchgate.netnih.gov

In a mouse model of fulminant hepatic failure, treatment with this compound led to a substantial decrease in the hepatocyte apoptosis index. The index dropped from 32.3% just 6 hours after induction of liver failure to 5% by the seventh day of treatment. nih.gov This demonstrates a potent and sustained anti-apoptotic effect, correlating with decreased expression of both Cytochrome C and Caspase-3 over the treatment period. nih.govnih.gov

Neuroprotective Mechanisms (Pre-clinical Focus)

Beyond its hepatoprotective effects, pre-clinical studies have revealed that this compound possesses marked neuroprotective properties, primarily through its potent anti-inflammatory actions within the central nervous system. nih.govnih.gov

In pre-clinical models of cerebral ischemia, this compound administration has been shown to suppress key inflammatory events that contribute to secondary neuronal injury. nih.govnih.gov One of its primary neuroprotective mechanisms is the inhibition of microglia activation. nih.govnih.govfrontiersin.orgresearchgate.net Microglia are the resident immune cells of the brain, and their over-activation following an ischemic event can exacerbate brain damage. nih.govfrontiersin.org

Furthermore, this compound significantly reduces the infiltration of neutrophils into the post-ischemic brain tissue. nih.govnih.govresearchgate.net Neutrophils are a type of white blood cell that, when recruited to the site of injury in the brain, can release toxic substances that harm neurons. amegroups.orgmdpi.com Studies using a middle cerebral artery occlusion (MCAO) model in rats showed that treatment with this compound resulted in a significant decrease in the number of Mac2-positive cells (a marker for activated microglia) and almost no myeloperoxidase (MPO)-positive cells (a marker for neutrophils) in the damaged brain regions compared to untreated controls. nih.govresearchgate.net This reduction in inflammatory cell infiltration is a key contributor to its neuroprotective effect. frontiersin.orgfrontiersin.org

This compound and its active component, glycyrrhizin, directly target the production of inflammatory mediators in glial cells. In studies using the BV2 microglial cell line stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state, this compound was shown to suppress the production of pro-inflammatory cytokines. nih.govnih.govkoreamed.org This includes the dose-dependent repression of genes for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net

The compound also effectively reduces the production of nitrites, which are a stable byproduct of nitric oxide (NO), a potent inflammatory molecule. nih.govkoreamed.orgresearchgate.net Co-treatment of BV2 cells with this compound and LPS resulted in a dose-dependent reduction in nitrite (B80452) levels. nih.govresearchgate.net This anti-inflammatory effect appears to be more potent than that of pure glycyrrhizin at an equivalent dose, suggesting a synergistic effect of the components within the this compound formulation. nih.govnih.gov The active compounds in licorice, including glycyrrhizic acid, have been shown to strongly inhibit NO production and the expression of cytokines like TNF-α, IL-6, and IL-1β in activated microglial cells. mdpi.com

Effect of this compound (NMC) on LPS-Induced Nitrite Production in BV2 Microglia Cells

Nitrite levels were measured as an indicator of NO production after 24 hours of treatment with Lipopolysaccharide (LPS) and varying concentrations of NMC.

| NMC Concentration (equivalent Glycyrrhizin) | Relative Nitrite Production (% of LPS control) |

|---|---|

| 50 µM | Reduced |

| 100 µM | Reduced |

| 250 µM | Reduced |

| 500 µM | Reduced |

| 1000 µM | Maximum Inhibition (15.6 ± 9.3%) |

Excitotoxicity, a pathological process where nerve cells are damaged or killed by excessive stimulation from neurotransmitters like glutamate (B1630785), is a key mechanism of neuronal death in conditions such as cerebral ischemia. nih.govexplorationpub.com The N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, plays a major role in this process. explorationpub.commdpi.com

The active component of this compound, glycyrrhizin, has been reported to provide protection against NMDA-induced excitotoxicity in primary neurons. nih.gov This suggests that in addition to its anti-inflammatory effects, this compound may also act directly to protect brain cells from the acute damage caused by excitotoxic mechanisms following an ischemic event. nih.gov The inhibition of the high-mobility group box 1 (HMGB1) protein, a known function of glycyrrhizin, is a molecular mechanism that underlies this protective effect against glutamate-NMDA excitotoxicity. nih.govresearchgate.net

Potential Anti-tumor and Anti-fibrotic Mechanisms (Cellular/Molecular Level)

This compound, and more specifically its primary active component, glycyrrhizin, along with its metabolite, glycyrrhetinic acid, have been the subject of investigative studies to understand their molecular interactions in cancer and fibrotic diseases. Research at the cellular and molecular level points towards potential mechanisms that may interrupt the progression of tumors and the development of fibrosis, particularly in liver models. These mechanisms are explored through their effects on cell signaling pathways, gene expression, and the modulation of the cellular microenvironment.

Inhibition of Cell Proliferation and Metastasis (Investigative)ajol.info

The active components of this compound, glycyrrhizin (GL) and its aglycone, glycyrrhetinic acid (GA), have been investigated for their potential to inhibit cancer cell growth and spread. frontiersin.orgmdpi.com Studies suggest these compounds may exert anti-tumor activity by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and causing cell cycle arrest in various tumor types. frontiersin.org

Glycyrrhizin has been shown to inhibit the proliferation of various cancer cells. For instance, in leukemia cell lines, GL was found to inhibit the AKT/mTOR/STAT3 signaling pathway, which is crucial for cell survival and proliferation. frontiersin.orgnih.gov In gastric cancer cells, GL treatment induced a G1/S phase arrest by downregulating several proteins related to the G1 phase of the cell cycle. frontiersin.org Furthermore, in non-small cell lung cancer cells, GL demonstrated an ability to inhibit cell growth and enhance the effects of chemotherapy agents by promoting DNA damage and apoptosis. nih.gov Research on breast cancer cells indicated that GL at a concentration of 40 μM significantly reduced cell proliferation. ajol.info The anti-proliferative mechanism of GL is also linked to its ability to increase reactive oxygen species levels, reduce mitochondrial membrane potential, and activate caspases, which are key enzymes in the apoptotic process. nih.govmdpi.com

Metastasis, the process of cancer cells spreading to other parts of the body, is a major cause of cancer-related mortality. ajol.info Both GL and GA have shown potential in inhibiting this process. Glycyrrhetinic acid, in particular, has been identified as a potent agent in suppressing breast cancer invasion and metastasis. nih.gov Studies have revealed that GA can effectively inhibit the expression of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that are critical for breaking down the extracellular matrix and facilitating cell invasion. nih.govdovepress.com This inhibition is reportedly mediated through GA's ability to specifically target the p38 MAPK signaling pathway and its downstream transcription factor, AP1. nih.gov GA has also been observed to suppress breast cancer metastasis by inhibiting the polarization of M2-like macrophages, which are known to promote tumor progression and angiogenesis. nih.gov In lung cancer cells, 18β-glycyrrhetinic acid was found to inhibit cell migration by upregulating E-cadherin and downregulating proteins involved in the epithelial-mesenchymal transition (EMT), a key process in metastasis. dovepress.com Similarly, GL has been shown to reduce the invasion and migration of breast cancer cells, an effect linked to the upregulation of miR-200c, a microRNA that plays a role in suppressing metastasis. ajol.info

Table 1: Investigative Research on Anti-tumor Mechanisms of this compound Components

| Component | Cancer Model | Observed Effect | Molecular Mechanism |

|---|---|---|---|

| Glycyrrhizin (GL) | Leukemia (TF-1 cells) | Inhibited cell proliferation; reversed multidrug resistance. frontiersin.org | Inhibition of AKT/mTOR/STAT3 signaling pathway; increased cleavage of caspase-3 and PARP. frontiersin.org |

| Glycyrrhizin (GL) | Gastric Cancer (MGC-803 cells) | Inhibited cell proliferation. frontiersin.org | Induced G1/S phase arrest by downregulating cyclin D1, D2, D3, E1, and E2. frontiersin.org |

| Glycyrrhizin (GL) | Breast Cancer (MDA-MB-231, BT549 cells) | Reduced cell proliferation, invasion, and migration. ajol.info | Upregulation of miR-200c expression. ajol.info |

| Glycyrrhetinic Acid (GA) | Breast Cancer | Suppressed invasion and metastasis. nih.gov | Inhibited p38 MAPK activity and AP1 activation, leading to reduced MMP-2/9 expression. nih.gov |

| 18β-glycyrrhetinic acid (18β-Gly) | Lung Cancer (A549 cells) | Inhibited cell migration. dovepress.com | Upregulated E-cadherin; downregulated N-cadherin, vimentin, and SNAI 1. dovepress.com |

| Glycyrrhetinic Acid (GA) | Breast Cancer | Suppressed tumor growth and metastasis. nih.gov | Inhibited M2-like macrophage polarization via activation of JNK1/2 signaling. nih.gov |

Modulation of Fibrotic Pathways in Liver Modelsmdpi.comfrontiersin.org

The development of liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins. nih.govnih.gov A key event in this process is the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells that produce large amounts of collagen. nih.govscielo.br The active components of this compound have been studied for their ability to interfere with these fibrotic pathways.

Stronger Neo-Minophagen C (SNMC) has been shown to protect the liver by preventing hepatocyte apoptosis (cell death). researchgate.netnih.gov This protective effect is thought to be mediated by inhibiting inflammatory reactions and stabilizing the mitochondrial membrane, which in turn suppresses the release of cytochrome C and the subsequent activation of caspase-3, a key executioner of apoptosis. researchgate.netnih.gov

The active component, glycyrrhizin, and its derivatives have demonstrated direct effects on HSCs. Studies using 18α-glycyrrhizin found that it can suppress the activation and proliferation of HSCs and induce their apoptosis. nih.gov The proposed mechanism involves blocking the nuclear translocation of NF-kappaB, a transcription factor that plays a critical role in inflammation and cell survival. nih.gov Glycyrrhetinic acid has also been shown to inhibit the proliferation of HSCs and reduce their production of collagen. nih.gov It achieves this by down-regulating the mRNA expression of type I and III procollagen, the precursors to the main fibrillar collagens deposited in a fibrotic liver. nih.gov

The Transforming Growth Factor-β (TGF-β) signaling pathway is considered a central regulator of liver fibrogenesis. scielo.brnih.gov TGF-β is a potent cytokine that drives the activation of HSCs and stimulates them to produce ECM proteins. nih.govxiahepublishing.com Research indicates that glycyrrhizin and its metabolite can inhibit the TGF-β1/Smad signaling pathway. scielo.brbrieflands.com By interfering with this key fibrogenic pathway, these compounds may help to reverse or attenuate the fibrotic process in the liver. scielo.br Furthermore, glycyrrhizin is known to bind to High-Mobility Group Box 1 (HMGB1), a protein that acts as a pro-inflammatory cytokine and contributes to liver injury and fibrosis. mdpi.comresearchgate.net By inhibiting HMGB1, glycyrrhizin may further reduce the inflammatory response that drives fibrosis. mdpi.com

Table 2: Research on Modulation of Fibrotic Pathways in Liver Models by this compound Components

| Component | Model | Observed Effect | Molecular Mechanism |

|---|---|---|---|

| Stronger Neo-Minophagen C (SNMC) | Mouse model of fulminant hepatic failure | Protected against liver injury; prevented hepatocyte apoptosis. researchgate.netnih.gov | Inhibited inflammatory reaction; suppressed cytochrome C release and caspase-3 activation. researchgate.netnih.gov |

| 18α-Glycyrrhizin | Rat hepatic stellate cells (HSCs) | Suppressed HSC activation; induced HSC apoptosis. nih.gov | Blocked nuclear translocation of NF-kappaB. nih.gov |

| Glycyrrhetinic Acid (GA) | Rat HSCs; rat model of liver fibrosis | Inhibited HSC proliferation and collagen production. nih.gov | Down-regulated mRNA expression of type I and III procollagen. nih.gov |

| Glycyrrhizin | Murine liver fibrosis model | Suppressed experimental liver fibrosis. scielo.br | Inhibited Smad3-mediated type I collagen gene transcription (TGF-β pathway). scielo.br |

| Glycyrrhizin | Murine model of colorectal cancer | Inhibited inflammation and carcinogenesis. mdpi.com | Inhibited HMGB1-TLR4-NF-κB signaling by binding to HMGB1. mdpi.com |

Pre Clinical Investigations and Experimental Models

In Vitro Studies on Cellular Response to Neominophagen C

Research has explored the effects of this compound on various cell types to understand its mechanisms of action at a cellular level.

Hepatocyte Injury Models (e.g., Carbon Tetrachloride-induced)

While direct in vitro studies specifically detailing this compound's effects on hepatocytes exposed to carbon tetrachloride (CCl4) are not extensively detailed in the provided snippets, studies utilizing CCl4 as a hepatotoxic agent in in vivo models have shown protective effects of SNMC. These in vivo findings suggest potential mechanisms that could be relevant to in vitro hepatocyte models. For instance, in transgenic mice expressing the Hepatitis C Virus (HCV) polyprotein, SNMC was observed to protect hepatocytes against CCl4-induced oxidative stress and mitochondrial injury by restoring depleted cellular reduced glutathione (B108866) (GSH) levels nih.gov. CCl4 administration in these models led to increased serum alanine (B10760859) aminotransferase (ALT) levels and hepatic malondialdehyde (MDA) content, while decreasing GSH content. SNMC treatment significantly ameliorated these biochemical markers and attenuated ultrastructural alterations in hepatic mitochondria nih.gov.

Microglial Cell Line Studies on Inflammation

This compound has demonstrated significant anti-inflammatory effects in microglial cell lines. Studies using the BV2 microglial cell line, stimulated with lipopolysaccharide (LPS), showed that SNMC suppresses the production of pro-inflammatory mediators. Specifically, SNMC treatment led to a dose-dependent reduction in lipopolysaccharide-induced nitrite (B80452) production, a surrogate marker for nitric oxide (NO) researchgate.netresearchgate.net. Furthermore, SNMC was shown to inhibit the induction of pro-inflammatory cytokines, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as determined by reverse transcription polymerase chain reaction researchgate.netresearchgate.net. These findings indicate that SNMC can modulate microglial activation and inflammatory responses at the cellular level researchgate.netresearchgate.netnih.govkoreamed.orgnih.gov.

Table 1: In Vitro Effects of SNMC on LPS-Stimulated BV2 Microglial Cells

| Treatment Group (vs. LPS) | Nitrite Production (relative change/inhibition) | Pro-inflammatory Cytokine (iNOS/COX-2) Expression |

| SNMC (50 µM GA) | Reduced researchgate.net | Suppressed researchgate.net |

| SNMC (100 µM GA) | Reduced researchgate.net | Suppressed researchgate.net |

| SNMC (250 µM GA) | Reduced researchgate.net | Suppressed researchgate.net |

| SNMC (500 µM GA) | Reduced researchgate.net | Suppressed researchgate.net |

| SNMC (1000 µM GA) | Reduced researchgate.net | Suppressed researchgate.net |

| Pure Glycyrrhizin (B1671929) (500 µM) | Reduced researchgate.net | Suppressed researchgate.net |

Note: Specific numerical values for nitrite production and cytokine expression levels were not fully detailed in the provided snippets, but the trend indicates a dose-dependent reduction/suppression.

Primary Neuronal Culture Studies

While direct studies using this compound in primary neuronal cultures are not explicitly detailed, research on its primary active component, glycyrrhizic acid (GA), suggests neuroprotective potential. Glycyrrhizic acid has been shown to exert neuroprotective effects through mechanisms such as the inhibition of High Mobility Group Box 1 (HMGB1) and cytokine release researchgate.net. Furthermore, glycyrrhizic acid has been examined for its neuroprotective effects on neurons in in vitro studies, with findings indicating inhibition of nuclear factor kappaB (NF-κB) is associated with neuroprotection against glutamate-induced excitotoxicity in primary neurons researchgate.networldscientific.com. Notably, SNMC has demonstrated significantly higher neuroprotective potency compared to an equivalent dose of pure glycyrrhizin in some contexts nih.gov. The mention of "primary cultured adult rat hepatocytes treated with various hepatotoxins" in conjunction with SNMC research suggests that primary cell cultures are a relevant area of investigation researchgate.net.

Viral Infection Models in Cell Culture

Evidence suggests that glycyrrhizin, the main component of this compound, possesses antiviral properties and has been investigated for its effects on viral reproduction csic.es. SNMC has been used in the context of chronic liver diseases, including those related to viral infections like Hepatitis C Virus (HCV) csic.es. Although specific in vitro viral infection models utilizing this compound are not extensively detailed in the provided snippets, research on HCV has employed cell culture systems, such as those using the Huh-7 hepatoma cell line, to study viral replication and identify therapeutic targets csic.esresearchgate.net. Studies have also explored the impact of manipulating cellular lipid metabolism on HCV infection in cell culture researchgate.net. While SNMC's direct application in these specific cell culture viral models is not explicitly stated, its known antiviral effects and its use in viral hepatitis management point to its relevance in this area of research nih.govcsic.es.

Animal Models for Systemic Effects

This compound has been evaluated in various animal models to assess its systemic effects, particularly in models of liver injury.

Hepatic Injury Models (e.g., Carbon Tetrachloride-induced, LPS/D-Gal N-induced Fulminant Hepatic Failure in Mice)

Carbon Tetrachloride (CCl4)-Induced Hepatic Injury: this compound has demonstrated protective effects in animal models of CCl4-induced liver injury. In studies involving transgenic mice, SNMC treatment was found to protect hepatocytes against CCl4-induced oxidative stress and mitochondrial damage nih.gov. Administration of CCl4 led to elevated serum ALT levels and hepatic MDA, while reducing hepatic GSH. SNMC treatment effectively restored these biochemical parameters and attenuated mitochondrial injury nih.gov. SNMC has also been recognized as a drug with hepatoprotective activity against CCl4-induced toxicity in animal models csic.es.

Table 2: SNMC Effects in Carbon Tetrachloride (CCl4)-Induced Hepatic Injury (Animal Models)

| Parameter Measured | CCl4 Model (Control) | CCl4 Model (SNMC Treatment) | Effect of SNMC |

| Serum ALT Level | Increased nih.gov | Restored nih.gov | Restoration towards normal levels |

| Hepatic MDA Content | Increased nih.gov | Decreased nih.gov | Reduction |

| Hepatic GSH Content | Decreased nih.gov | Restored nih.gov | Restoration towards normal levels |

Note: Specific numerical values for ALT, MDA, and GSH were not provided in the snippets, but the qualitative changes indicate protective effects.

LPS/D-Gal N-Induced Fulminant Hepatic Failure (FHF): this compound has shown significant protective effects in animal models of fulminant hepatic failure (FHF) induced by lipopolysaccharide (LPS) and D-galactosamine (D-Gal N) nih.govnih.govbvsalud.orgnih.govsemanticscholar.org. In these models, SNMC treatment resulted in a marked decrease in plasma levels of pro-inflammatory factors such as tumor necrosis factor alpha (TNF-alpha), nitric oxide (NO), and interleukin-6 (IL-6) nih.govbvsalud.org. Furthermore, SNMC treatment significantly improved survival rates in animals with FHF compared to untreated control groups nih.govnih.govbvsalud.org. Studies also indicated that SNMC treatment reduced the apoptosis index in hepatocytes and decreased the expression of key apoptotic markers, including cytochrome C (Cyt-C) and caspase-3 nih.govbvsalud.org. These findings suggest that SNMC protects against LPS/D-Gal N-induced FHF by inhibiting inflammatory responses and preventing hepatocyte apoptosis nih.govnih.gov. In a rat model of D-Gal N-induced acute liver failure (ALF), SNMC administration improved liver function by reducing elevated ALT, AST, total bilirubin (B190676) (TBil), and prothrombin time (PT), while increasing albumin (ALB) and cholinesterase (CHE) levels semanticscholar.org.

Table 3: SNMC Effects in LPS/D-Gal N-Induced Fulminant Hepatic Failure (Animal Models)

| Parameter Measured | Model Group (LPS/D-Gal N) | SNMC-Treated Group | Effect of SNMC |

| Survival Rate (%) | Lower nih.govnih.govbvsalud.org | Higher nih.govnih.govbvsalud.org | Significant increase nih.govnih.govbvsalud.org |

| Plasma TNF-alpha | Higher nih.govbvsalud.org | Lower nih.govbvsalud.org | Decreased (P < 0.01) nih.govbvsalud.org |

| Plasma IL-6 | Higher nih.govbvsalud.org | Lower nih.govbvsalud.org | Decreased (P < 0.01) nih.govbvsalud.org |

| Plasma NO | Higher nih.govbvsalud.org | Lower nih.govbvsalud.org | Decreased (P < 0.01) nih.govbvsalud.org |

| Apoptosis Index (%) | Higher (e.g., 32.3%) nih.gov | Lower (e.g., 5%) nih.gov | Considerably decreased nih.gov |

| Cyt-C Expression | Higher nih.govbvsalud.org | Lower nih.govbvsalud.org | Decreased nih.govbvsalud.org |

| Caspase-3 Expression | Higher nih.govbvsalud.org | Lower nih.govbvsalud.org | Decreased nih.govbvsalud.org |

| Serum ALT Level | Increased semanticscholar.org | Decreased semanticscholar.org | Improved liver function semanticscholar.org |

| Serum AST Level | Increased semanticscholar.org | Decreased semanticscholar.org | Improved liver function semanticscholar.org |

| Serum TBil Level | Increased semanticscholar.org | Decreased semanticscholar.org | Improved liver function semanticscholar.org |

| Prothrombin Time (PT) | Prolonged semanticscholar.org | Decreased semanticscholar.org | Improved liver function semanticscholar.org |

| Serum ALB Level | Decreased semanticscholar.org | Increased semanticscholar.org | Improved liver function semanticscholar.org |

| Serum CHE Level | Decreased semanticscholar.org | Increased semanticscholar.org | Improved liver function semanticscholar.org |

Cerebral Ischemia/Reperfusion Models (e.g., Middle Cerebral Artery Occlusion in Rats)

Studies utilizing the middle cerebral artery occlusion (MCAO) model in rats have demonstrated significant neuroprotective effects of this compound. Administration of SNMC has been shown to reduce infarct volumes and improve neurological deficits following ischemic events. Research indicates that SNMC administration, whether before or after MCAO, leads to a marked reduction in mean infarct volumes compared to untreated controls. For instance, intravenous administration of SNMC at 30 minutes before MCAO reduced mean infarct volumes to 27.0±4.2% of the control group, while administration 30 minutes and 3 hours after MCAO resulted in infarct volumes of 37.1±12.4% and 67.8±5.8% of control, respectively nih.govkoreamed.orgnih.govkoreamed.org.

Further investigations suggest that these neuroprotective effects are, at least in part, attributable to SNMC's anti-inflammatory properties. SNMC has been observed to suppress microglia activation and neutrophil infiltration in the postischemic brain nih.govnih.govkoreamed.orgresearchgate.net. Additionally, in vitro studies using microglia cell lines have shown that SNMC suppresses lipopolysaccharide-induced nitrite production and the induction of proinflammatory cytokines nih.govnih.govresearchgate.netsemanticscholar.org. These findings highlight SNMC's potential role in mitigating the inflammatory cascade following cerebral ischemia nih.govkoreamed.orgnih.govkoreamed.org.

Table 1: Neuroprotective Effects of SNMC in Rat MCAO Models

| Administration Timing (relative to MCAO) | Mean Infarct Volume (% of control) | Improvement in Neurological Deficits | Citation |

| 30 minutes before MCAO | 27.0 ± 4.2% | Observed | nih.govkoreamed.orgnih.govkoreamed.org |

| 30 minutes after MCAO | 37.1 ± 12.4% | Observed | nih.govkoreamed.orgnih.govkoreamed.org |

| 3 hours after MCAO | 67.8 ± 5.8% | Observed | nih.govkoreamed.orgnih.govkoreamed.org |

Viral Infection Models in vivo

This compound has demonstrated antiviral activity in various in vivo models. In experiments involving Mouse Hepatitis Virus (MHV) infection in mice, administration of SNMC was associated with a prolongation of survival days pom.go.id. Furthermore, studies investigating the inhibition of vaccinia virus infection in rabbits showed that SNMC inhibited the outbreak of the infection pom.go.idmims.com. These findings suggest that SNMC possesses broad-spectrum antiviral properties that can be effective in vivo pom.go.idmims.comnih.govresearchgate.net.

Table 2: In Vivo Antiviral Effects of this compound

| Viral Model | Animal Model | Observed Effect | Citation |

| Mouse Hepatitis Virus (MHV) | Mice | Prolongation of survival days | pom.go.idmims.com |

| Vaccinia Virus | Rabbits | Inhibition of infection outbreak | pom.go.idmims.com |

Immune Response Modulation in Animal Systems

Glycyrrhizin, the active component of this compound, has been shown to modulate immune responses in animal systems. In vitro studies have indicated that glycyrrhizin can control T-cell activation and induce gamma-interferon pom.go.idmims.com. Additionally, it has demonstrated NK-cell activating effects and potentiates extrathymic T-lymphatic differentiation pom.go.idmims.com. In the context of cerebral ischemia, SNMC has been observed to suppress microglia activation and neutrophil infiltration, suggesting an anti-inflammatory role by modulating immune cell activity in the affected tissue nih.govnih.govkoreamed.orgresearchgate.net.

Experimental Models for Myelosuppression Attenuation

Pre-clinical investigations have explored the potential of this compound to attenuate myelosuppression, particularly in the context of chemotherapy. Studies using mice treated with cyclophosphamide, a chemotherapeutic agent known to induce myelosuppression, showed that SNMC administration could significantly improve myelosuppression. Specifically, SNMC treatment led to an increase in peripheral blood white blood cells (WBC) and bone marrow nucleated cells compared to chemotherapy-treated control groups chinjmap.com. These findings suggest that SNMC may be valuable in mitigating the bone marrow suppression often associated with chemotherapy chinjmap.com.

Table 3: Effects of SNMC on Chemotherapy-Induced Myelosuppression in Mice

| Treatment Group | Peripheral Blood WBC | Bone Marrow Nucleated Cells | Citation |

| Chemotherapy (Cyclophosphamide) | Reduced | Reduced | chinjmap.com |

| Chemotherapy + SNMC (High Dose) | Significantly Increased | Significantly Increased | chinjmap.com |

| Chemotherapy + SNMC (Medium/Low) | Improved | Improved | chinjmap.com |

Compound List:

this compound (SNMC)

Glycyrrhizin (Glycyrrhizic acid)

Glycyrrhetinic acid

Monoammonium glycyrrhizinate

Aminoacetic acid (Glycine)

L-Cysteine hydrochloride

Sodium sulfite (B76179)

Aqueous ammonia (B1221849)

Lipopolysaccharide (LPS)

Mouse Hepatitis Virus (MHV)

Vaccinia Virus

Herpes virus

Middle Cerebral Artery Occlusion (MCAO)

High Mobility Group Box 1 (HMGB1)

Tumor Necrosis Factor alpha (TNF-α)

Interferon-γ

Nitrite

Cyclophosphamide

60Co radiation

Pharmacokinetic Studies in Experimental Animal Models

Absorption and Distribution Profiles

Following intravenous administration in animal models, the components of Neominophagen C are rapidly distributed throughout the body. Studies involving radiolabeled glycyrrhizin (B1671929) (³H-glycyrrhizin) in mice have provided detailed insights into its tissue distribution.

Within 10 minutes of intravenous injection, radioactivity was detected in all major organs. The liver demonstrated the highest uptake, accumulating a significant portion of the administered compound. This is followed by the kidneys, lungs, heart, and adrenal glands, indicating a wide but differential distribution pattern. The high concentration in the liver aligns with its primary role in the metabolism of glycyrrhizin. mims.com

| Organ | Distribution Rate of ³H-glycyrrhizin (% of Administered Dose) |

|---|---|

| Liver | 62% |

| Kidney | Data specified as less than liver |

| Lung | Data specified as less than kidney |

| Heart | Data specified as less than lung |

| Adrenals | Data specified as less than heart |

Table 1: Organ Distribution of ³H-glycyrrhizin in Mice Following Intravenous Injection. Data derived from studies tracking radiolabeled compound distribution. mims.com

Metabolism and Biotransformation Pathways (e.g., Glycyrrhetinic Acid Formation)

The biotransformation of this compound's active ingredient, glycyrrhizin, is a critical aspect of its pharmacokinetics. Glycyrrhizin itself is a prodrug that is metabolized into its active form, glycyrrhetinic acid.

This conversion occurs through the hydrolysis of the two glucuronic acid molecules from the glycyrrhizin structure. core.ac.uk In animal models, this metabolic process is initiated relatively soon after administration. Studies show that the metabolite, glycyrrhetinic acid, begins to appear in the bloodstream approximately 6 hours after intravenous administration of glycyrrhizin. The concentration of glycyrrhetinic acid reaches its maximum level between 22 and 27 hours post-administration. mims.com

The primary site for this biotransformation is the liver, where lysosomal β-glucuronidase enzymes hydrolyze glycyrrhizin. core.ac.uk Furthermore, glycyrrhizin that is excreted into the bile can undergo metabolism in the intestine by bacterial β-glucuronidase, with the resulting glycyrrhetinic acid being subsequently reabsorbed. core.ac.uk This process contributes to the enterohepatic cycling of the compound, which has been observed in rats. core.ac.uk

| Parameter | Description | Time Course (Post-Administration) |

|---|---|---|

| Parent Compound | Glycyrrhizin | Concentration decreases after administration |

| Primary Metabolite | Glycyrrhetinic Acid | Appears at ~6 hours |

| Metabolite Peak Concentration | Maximum level of Glycyrrhetinic Acid | Reached at 22 to 27 hours |

| Metabolic Reaction | Hydrolysis | Ongoing |

| Primary Location | Liver (lysosomal β-glucuronidase) | Ongoing |

Table 2: Metabolic Profile of Glycyrrhizin to Glycyrrhetinic Acid in Animal Models. mims.comcore.ac.uk

Excretion Routes and Kinetics

The elimination of this compound and its metabolites from the body occurs through multiple pathways. Studies in animal models indicate that renal excretion is not the primary route for the parent compound, glycyrrhizin.

The urinary recovery rate for glycyrrhizin has been found to be very low. For instance, within a 27-hour period following administration, only 1.2% of the initial dose was recovered in the urine. mims.com This suggests that other excretion mechanisms are more significant.

Research in rat models has identified biliary excretion as a major pathway for the elimination of glycyrrhizin. core.ac.uk The compound is secreted into the bile, from which it enters the intestinal tract. As mentioned, this also facilitates enterohepatic cycling, where the compound can be reabsorbed after metabolic conversion in the gut before eventual elimination. core.ac.uk

Chemical Synthesis, Derivatization, and Structure Activity Relationship Studies

Synthetic Routes for Glycyrrhizic Acid and Derivatives

Glycyrrhizic acid is predominantly sourced from perennial plants of the Glycyrrhiza species, particularly from the root. nih.gov The extraction and purification from this natural source is the most common method for obtaining the compound. One approach involves obtaining purified glycyrrhizic acid (84–89%) from a commercial dry licorice root extract. researchgate.net Another method utilizes glycyrram, the monoammonium salt of glycyrrhizic acid, as a starting material. researchgate.net This process can involve recrystallization from acetic acid and ethanol, conversion to a tripotassium salt, and subsequent acidification to yield pure glycyrrhizic acid. researchgate.net

The synthesis of glycyrrhizic acid derivatives is a key area of research aimed at enhancing its pharmacological properties. nih.govnih.gov A common strategy involves the condensation reaction of glycyrrhizic acid with amino acids to form amide derivatives. nih.gov This reaction often employs N,N′-dicyclohexylcarbodiimide (DCC) as a coupling reagent and N-Hydroxysuccinimide as a coupling additive in a solvent like tetrahydrofuran (B95107) (THF). nih.gov

Glycyrrhetinic acid (GA), the aglycone and primary metabolite of glycyrrhizic acid, is another focal point for synthetic modification. nih.govresearchgate.net GA can be obtained through the hydrolysis of glycyrrhizic acid, which releases the aglycone and two molecules of D-glucuronic acid. researchgate.net The chemical structure of GA presents several sites for modification, with the hydroxyl group at the C-3 position being a frequent target for derivatization to reduce polarity and enhance biological effectiveness. nih.govnih.gov

Chemical Modification Strategies for Enhanced Bioactivity (e.g., Esters, Amides, Glycopeptides)

Chemical modification of glycyrrhizic acid and its aglycone, glycyrrhetinic acid, is a promising strategy for designing new bioactive compounds. nih.govscispace.com The goal of these modifications is to improve pharmacological efficacy, increase solubility, and reduce potential side effects. nih.govrsc.org Several key positions on the glycyrrhizic acid molecule are suitable for derivatization, including the glucuronic acid moiety and the free carboxylic acid groups. nih.gov

Key Modification Strategies:

Amide and Peptide Synthesis: The carboxylic groups of the glucuronic acid residues in glycyrrhizic acid can be coupled with amino acids or peptide fragments to yield novel glycopeptide derivatives. This approach has been shown to modulate the biological activity of the parent compound.

Esterification: The formation of esters, for example by methylating the carboxyl groups, has been explored. tum.de This modification can significantly alter the properties of the molecule.

Enzymatic Glycosylation: A modern approach involves the use of enzymes, such as UDP-glycosyltransferases (UGTs), to synthesize novel glucosides of glycyrrhizic acid and glycyrrhetinic acid. mdpi.com For instance, the UGT Bs-YjiC from Bacillus subtilis 168 can transfer a glucosyl moiety to the C-3 hydroxyl and/or C-30 carboxyl groups of GA and GL. mdpi.com This enzymatic glycosylation can significantly increase water solubility (by 4–90 fold) and create derivatives with unique bioactivity profiles. mdpi.com

Modification of the Triterpene Skeleton: Changes to the core triterpenoid (B12794562) structure of glycyrrhetinic acid, such as at the C-11 position, are also investigated. researchgate.net Reducing the C-11 carbonyl group to a hydroxyl group is one such modification. tum.de

These strategies allow for the creation of a diverse library of glycyrrhizic acid analogs, enabling detailed exploration of their therapeutic potential. rsc.org

Elucidation of Structure-Activity Relationships of Glycyrrhizin (B1671929) and its Analogs

The biological activity of glycyrrhizin and its derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for designing compounds with enhanced and more specific pharmacological effects. nih.govrsc.org

Key determinants of bioactivity include:

The Aglycone Moiety: The aglycone, glycyrrhetinic acid (GA), often exhibits greater potency than the parent glycoside, glycyrrhizin (GL). nih.gov For instance, in studies of Na+, K+-ATPase inhibition, the inhibitory potency was found to be GA ≥ carbenoxolone (B1668346) > GL. nih.gov

Stereochemistry: Glycyrrhizic acid and glycyrrhetinic acid exist as 18α and 18β stereoisomers, and these different forms exhibit distinct biological activities. nih.gov For anticancer activity, the 18α-epimer of glycyrrhetinic acid monoglucuronide was found to be superior to the 18β-epimer. nih.gov

Glycosylation Pattern: The number and type of sugar residues attached to the triterpene core significantly influence activity. Monoglucuronide derivatives of glycyrrhetinic acid (GAMGs) have demonstrated higher anticancer activities than the bisglucuronide glycyrrhizin analogs (GAs). nih.gov

Functional Groups: Specific functional groups at various positions are critical. The carboxyl group at the C-30 position of glycyrrhetinic acid is important for its chemical modification and activity. nih.gov Altering this group, such as through methylation to form a glycyrrhizin-30-methylester, can eliminate the characteristic sweet and licorice taste, resulting in a solely bitter compound, highlighting the C-30 carboxyl group's role in taste perception. tum.de Conversely, reduction of the carbonyl group at the C-11 position to a hydroxyl group had no significant effect on taste quality. tum.de

| Compound/Modification | Structural Feature | Impact on Bioactivity/Property | Reference |

|---|---|---|---|

| Glycyrrhetinic Acid (GA) vs. Glycyrrhizin (GL) | Absence of sugar moieties (aglycone) | Generally exhibits higher potency (e.g., greater Na+, K+-ATPase inhibition). | nih.gov |

| 18α-GAMG vs. 18β-GAMG | Stereochemistry at C-18 | 18α-epimer shows superior anticancer activity. | nih.gov |

| Glycyrrhetinic Acid Monoglucuronides (GAMGs) vs. Bisglucuronide GAs | Number of glucuronide units | Monoglucuronides display higher anticancer activities. | nih.gov |

| Glycyrrhizin-30-methylester | Esterification of C-30 carboxyl group | Loses sweet and licorice taste; becomes solely bitter. | tum.de |

| 11-hydroxy-glycyrrhizin | Reduction of C-11 carbonyl to hydroxyl | No significant effect on taste quality compared to glycyrrhizin. | tum.de |

Development of Novel Glycyrrhizin-Based Compounds for Research Applications

The development of novel compounds derived from glycyrrhizic acid is an active area of research aimed at creating tools to probe biological processes and develop new therapeutic leads. scispace.comresearchgate.net These novel analogs are synthesized to exhibit enhanced or more specific activities, such as anti-inflammatory, antiviral, or anticancer effects. nih.govmdpi.com

One avenue of development is the synthesis of analogs with improved drug-like properties. For example, enzymatic glycosylation has been used to create novel glucosides with significantly increased water solubility, which is a critical factor for bioavailability. mdpi.com These novel glucosides, such as glycyrrhetinic acid monoglucosides, have shown promising antiproliferative activity against certain human cancer cell lines in vitro. mdpi.com

Researchers are also designing and synthesizing glycyrrhizin analogs that target specific molecular pathways. For instance, novel derivatives containing moieties like furanoylpiperazine have been created and investigated for their activity against conditions such as myocardial injury in sepsis. researchgate.net These compounds serve as valuable research tools. For example, glycyrrhizin has been used to study and inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the TLR4 signaling pathway. researchgate.net Furthermore, molecular modeling and docking studies have utilized glycyrrhizin and its analogs to investigate interactions with specific protein targets, such as the high-mobility group protein B1 (HMGB1), to guide the development of new drug candidates. researchgate.net The synthesis of analogs targeting the epidermal growth factor receptor (EGFR) is another example of rational drug design based on the glycyrrhizin scaffold for anticancer research. nih.gov

Q & A

Basic Research Question

- Spectroscopic Analysis : Use NMR, FT-IR, and mass spectrometry to confirm molecular structure and purity (>95% by HPLC) .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions to identify degradation products .

- Binding Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., NF-κB) .

How do in vivo and in vitro models differ in evaluating this compound's pharmacokinetics?

Basic Research Question

- In Vitro : Use hepatocyte cultures or microsomal assays to assess metabolic stability and cytochrome P450 interactions .

- In Vivo : Conduct bioavailability studies in rodents with serial blood sampling; calculate AUC, Cmax, and half-life .

- Cross-Validation : Compare in vitro-in vivo extrapolation (IVIVE) to identify discrepancies (e.g., protein binding effects) .

How can researchers resolve contradictory data on this compound's mechanism of action across studies?

Advanced Research Question

- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., dosage variability) .

- Pathway Enrichment Analysis : Apply bioinformatics tools (e.g., KEGG, STRING) to reconcile disparate signaling pathways .

- Experimental Replication : Validate findings in independent labs with blinded protocols to minimize bias .

What strategies optimize this compound's synthesis protocol for academic reproducibility?

Advanced Research Question

- Process Parameters : Systematically vary catalysts, solvents, and reaction times using Design of Experiments (DoE) to maximize yield .

- Purity Validation : Implement orthogonal methods (e.g., HPLC + chiral chromatography) to confirm stereochemical integrity .

- Open-Source Documentation : Share step-by-step protocols with raw data in repositories like Zenodo to enhance transparency .

How can multi-omics data be integrated to study this compound's systemic effects?

Advanced Research Question

- Data Harmonization : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using platforms like Galaxy or KNIME .

- Network Pharmacology : Construct interaction networks to identify off-target effects or synergistic pathways .

- Machine Learning : Train models on omics data to predict dose-response relationships or toxicity thresholds .

What validation criteria are critical for biochemical assays measuring this compound's activity?

Basic Research Question

- Reproducibility : Perform intra- and inter-assay precision tests with CV ≤15% .

- Specificity : Use knockout cell lines or competitive inhibitors to confirm target specificity .

- Reference Standards : Calibrate assays with WHO-certified reference materials .

How should researchers approach identifying biomarkers for this compound's therapeutic response?

Advanced Research Question

- Proteomic Screening : Use tandem mass tagging (TMT) to quantify serum protein changes pre/post-treatment .

- Longitudinal Sampling : Collect serial biopsies or blood samples to correlate biomarker dynamics with clinical outcomes .

- Machine Learning : Apply LASSO regression to prioritize biomarkers with predictive power .

What statistical methods are appropriate for analyzing Neominogen C's dose-dependent efficacy?

Basic Research Question

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50 values .

- ANOVA with Post Hoc Tests : Compare treatment groups while controlling for Type I error (e.g., Tukey’s HSD) .

- Power Analysis : Predefine sample sizes using G*Power to ensure ≥80% statistical power .

How can long-term safety studies for this compound be structured to meet regulatory standards?

Advanced Research Question

- Toxicogenomic Profiling : Assess genotoxicity (Comet assay) and organ-specific RNA-seq to detect latent effects .

- Carcinogenicity Testing : Use transgenic rodent models (e.g., RasH2) over 18–24 months .

- Data Reporting : Adhere to OECD guidelines for histopathology scoring and adverse event documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.